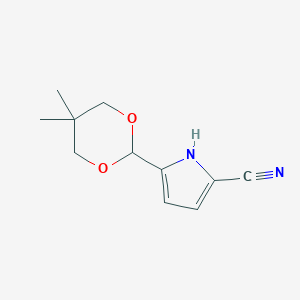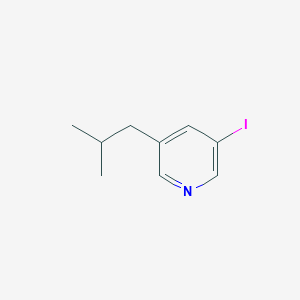
3-Iodo-5-isobutylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by an isobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isobutylpyridine typically involves the halogenation of 5-isobutylpyridine. One common method is the iodination of 5-isobutylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane are used.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents are utilized.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-isobutylpyridine.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-isobutylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-isobutylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodopyridine: Similar structure but lacks the isobutyl group.
5-Isobutylpyridine: Similar structure but lacks the iodine atom.
3-Bromo-5-isobutylpyridine: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H12IN |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
3-iodo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MJDCWJBCCUQGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=CN=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

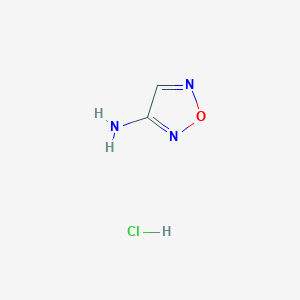
![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

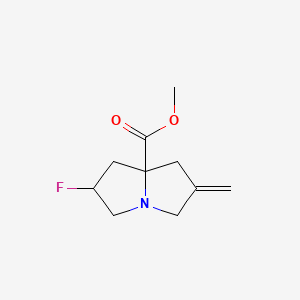
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)

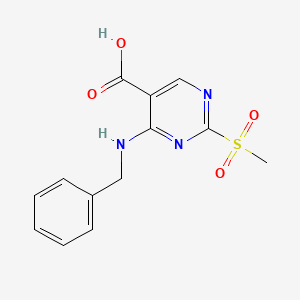
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
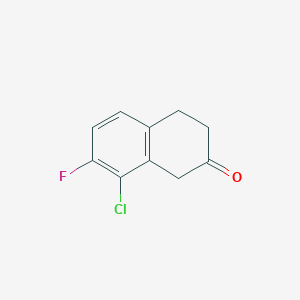
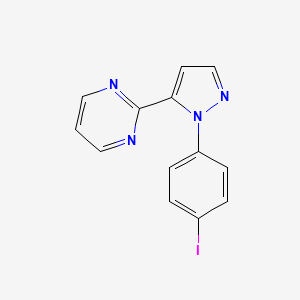
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
